![molecular formula C18H14N2O7 B2730775 4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903854-89-7](/img/structure/B2730775.png)
4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione
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Description
4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C18H14N2O7 and its molecular weight is 370.317. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial properties. Researchers have investigated its effects against bacteria, fungi, and other microorganisms. By inhibiting key enzymes or disrupting cellular processes, it could serve as a novel antimicrobial agent in drug development .
Peptide Bond Surrogate
The 1,4-disubstituted 1,2,3-triazoles, like our compound, act as peptide bond surrogates. They offer both chemical and biological stability. The triazole ring can participate in hydrogen bonding, making it valuable for drug design and protein-ligand interactions .
Quantum Chemical Studies
Quantum chemical computations using density functional theory (DFT) have been employed to understand the compound’s electronic structure, reactivity, and spectroscopic properties. These studies provide insights into its behavior and potential applications .
Crystal Growth and Characterization
Researchers have successfully grown single crystals of related compounds, such as 4-methoxy-2-nitroaniline. These crystals are characterized using techniques like X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR). Such studies contribute to our understanding of the compound’s solid-state properties .
Thiazole Derivatives
The compound’s structure contains a thiazole ring. Thiazole derivatives often exhibit interesting biological activities, including anticancer, antiviral, and anti-inflammatory effects. Researchers explore modifications to enhance these properties .
Urea-Based Compounds
Urea derivatives play a crucial role in medicinal chemistry. Our compound’s urea moiety could be further modified to create analogs with specific biological activities. Researchers investigate their potential as enzyme inhibitors, anticancer agents, or anti-inflammatory drugs .
properties
IUPAC Name |
4-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O7/c1-26-16-7-6-11(8-13(16)20(24)25)14(21)9-19-17(22)10-27-15-5-3-2-4-12(15)18(19)23/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLMFPGRDMBSMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione |
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